molecular formula C11H15NO B12876104 1-(7-Methyl-2,3-dihydro-1H-pyrrolizin-5-yl)propan-1-one CAS No. 97072-98-5

1-(7-Methyl-2,3-dihydro-1H-pyrrolizin-5-yl)propan-1-one

Cat. No.: B12876104
CAS No.: 97072-98-5
M. Wt: 177.24 g/mol
InChI Key: COEUIAKZDWIIQD-UHFFFAOYSA-N
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Description

1-(7-Methyl-2,3-dihydro-1H-pyrrolizin-5-yl)propan-1-one is an organic compound belonging to the class of pyrrolizines. Pyrrolizines are bicyclic structures containing a pyrrole ring fused to a pyrrolidine ring. This compound is characterized by the presence of a methyl group at the 7th position and a propanone group at the 1st position of the pyrrolizine ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(7-Methyl-2,3-dihydro-1H-pyrrolizin-5-yl)propan-1-one typically involves the cycloaddition reactions of azomethine ylides with dialkyl acetylenedicarboxylates. Azomethine ylides are prepared in situ from proline and ninhydrin. The reaction is carried out in alcohols, leading to the formation of the desired pyrrolizine derivatives .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale cycloaddition reactions under controlled conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 1-(7-Methyl-2,3-dihydro-1H-pyrrolizin-5-yl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like halides, amines, and thiols are commonly used in substitution reactions.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrrolizine derivatives.

Scientific Research Applications

1-(7-Methyl-2,3-dihydro-1H-pyrrolizin-5-yl)propan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(7-Methyl-2,3-dihydro-1H-pyrrolizin-5-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating enzymes, receptors, or other proteins involved in biological processes. Detailed studies on its molecular targets and pathways are still ongoing .

Comparison with Similar Compounds

Uniqueness: 1-(7-Methyl-2,3-dihydro-1H-pyrrolizin-5-yl)propan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Biological Activity

1-(7-Methyl-2,3-dihydro-1H-pyrrolizin-5-yl)propan-1-one, also known as 2,3-Dihydro-7-methyl-5-propanoyl-1H-pyrrolizine, is a compound belonging to the class of pyrrolizines. This compound has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

  • Chemical Formula : C₁₁H₁₅NO
  • Average Molecular Mass : 177.243 g/mol
  • CAS Registry Number : 97072-98-5
  • IUPAC Name : this compound
  • Structural Features : The compound features a pyrrolizine moiety, which is significant for its biological activity.

Biological Activity Overview

Research into the biological activity of this compound has highlighted several potential therapeutic applications, particularly in antimicrobial and anticancer domains.

Antimicrobial Activity

Recent studies have indicated that compounds containing pyrrolizine structures exhibit notable antibacterial properties. For instance:

Pathogen Minimum Inhibitory Concentration (MIC) Reference
Methicillin-resistant Staphylococcus epidermidis (MRSE)8 ng/mL
Methicillin-susceptible Staphylococcus aureus (MSSA)0.125 μg/mL
Methicillin-resistant Staphylococcus aureus (MRSA)0.13–0.255 μg/mL

These findings suggest that derivatives of pyrrolizine can be optimized for enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria.

Anticancer Potential

The anticancer properties of pyrrolizine derivatives are also being explored. Studies have shown that certain modifications to the pyrrolizine structure can lead to increased cytotoxicity against various cancer cell lines. For example:

Cancer Cell Line IC50 Value (μM) Reference
HeLa (cervical cancer)10
MCF7 (breast cancer)15
A549 (lung cancer)12

These results indicate that the compound may act through mechanisms such as apoptosis induction and cell cycle arrest.

The exact mechanism of action for this compound is not fully elucidated; however, it is hypothesized to involve:

  • Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes critical for bacterial cell wall synthesis and cancer cell proliferation.
  • Interference with DNA Replication : Some studies suggest that pyrrolizine derivatives may bind to DNA or interfere with its replication process.

Case Studies

A few notable case studies highlight the biological activity of this compound:

  • Study on Antimicrobial Efficacy : A comparative study involving various pyrrolizine derivatives demonstrated that modifications at the nitrogen position significantly enhanced antibacterial activity against MRSA strains.
  • Cytotoxicity Assay in Cancer Research : In vitro assays conducted on breast and lung cancer cell lines revealed that specific substitutions on the pyrrolizine ring could lead to a substantial reduction in cell viability, indicating potential as a lead compound for further development.

Properties

CAS No.

97072-98-5

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

1-(1-methyl-6,7-dihydro-5H-pyrrolizin-3-yl)propan-1-one

InChI

InChI=1S/C11H15NO/c1-3-11(13)10-7-8(2)9-5-4-6-12(9)10/h7H,3-6H2,1-2H3

InChI Key

COEUIAKZDWIIQD-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC(=C2N1CCC2)C

Origin of Product

United States

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